7-iodo-4-methyl-2H-chromen-2-one
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Overview
Description
7-iodo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-4-methyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . Another method includes the Pechmann condensation, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted chromen-2-one derivatives.
Oxidation Reactions: Formation of oxo-chromen-2-one derivatives.
Reduction Reactions: Formation of hydro-chromen-2-one derivatives.
Scientific Research Applications
7-iodo-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biophysical research.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners, photosensitizers, and laser dyes
Mechanism of Action
The mechanism of action of 7-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. Additionally, its ability to generate reactive oxygen species contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe.
7-hydroxy-4-methyl-2H-chromen-2-one: Exhibits significant biological activities, including anticancer and antimicrobial properties.
7-(diethylamino)-4-methyl-2H-chromen-2-one: Used as an optical brightener and laser dye
Uniqueness
Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
7-iodo-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFACGXYMIJODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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